molecular formula C5H9Cl2N3 B2983151 1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride CAS No. 1956307-29-1

1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride

Cat. No.: B2983151
CAS No.: 1956307-29-1
M. Wt: 182.05
InChI Key: QSFDWHPDFANGHL-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride is a bicyclic heterocyclic compound featuring a fused pyrroloimidazole core stabilized as a dihydrochloride salt. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c1-4-5(2-6-1)8-3-7-4;;/h3,6H,1-2H2,(H,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFDWHPDFANGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956307-29-1
Record name 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-substituted pyrroles with hydrazine hydrate, leading to the formation of the desired imidazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride may involve large-scale batch reactions. These processes are optimized for efficiency and cost-effectiveness, often utilizing automated systems to monitor and control reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Scientific Research Applications of 1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole

1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole is a nitrogen-containing heterocyclic compound derived from imidazole, featuring a five-membered ring with two nitrogen atoms. It has gained interest in scientific research for its potential applications in chemistry, biology, medicine, and industry.

Chemistry

1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole serves as a fundamental building block in synthesizing complex molecules and exploring reaction mechanisms. The compound's structure allows it to be modified for specific applications or to enhance its biological activity. For example, it is used in synthesizing multifunctionalized tetrahydro-1H-pyrrolo[1,2-c]imidazole derivatives.

Biology

The compound's structure allows it to interact with biological molecules, making it valuable in biochemical research. Derivatives of 1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole have demonstrated potential therapeutic applications, including antimicrobial and anticancer activities. Studies have explored its derivatives as broad-spectrum antimicrobial agents, with some displaying antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Cryptococcus neoformans. Imidazole derivatives, which share structural similarities with histidine, can bind with protein molecules, offering better pharmacodynamic characteristics .

Medicine

1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole derivatives have potential therapeutic applications, including antimicrobial and anticancer activities. For instance, pyrazole biomolecules, related to 1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole, have shown promise as anti-inflammatory and anticancer agents . Certain derivatives have exhibited significant inhibition of Aurora-A kinase and CDK2, key enzymes in cancer development . Imidazole derivatives have demonstrated various pharmacological activities, such as anti-fungal, anti-bacterial, anti-inflammatory, analgesic, anti-tubercular, anti-depressant, anti-cancer, anti-viral, antileishmanial, anti-arthritic, and anti-angiogenesis properties .

Industry

1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole can be employed to develop new materials with specific properties, such as conductivity or catalytic activity. Its versatility opens avenues for innovation across various scientific disciplines.

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Structural Comparison with Analogous Heterocyclic Compounds

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Applications
1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride C₅H₈N₂·2HCl 177.06 (calc.) Fused pyrrole-imidazole; dihydrochloride salt Potential enzyme modulation (inferred)
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride C₅H₇N₃·2HCl 178.06 (calc.) Fused pyrrole-pyrazole; dihydrochloride salt Biochemical research (commercial use)
2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole C₆H₉N₃ 123.16 Methyl-substituted pyrroloimidazole; free base Not specified (structural analog)
Tetrahydropyrrolo[3,4-d][1,3]thiazine derivative Varies Varies Fused pyrrole-thiazine; BACE inhibitor scaffold Alzheimer’s disease research

Key Observations :

  • Ring Heteroatoms : The imidazole ring in the target compound contains two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to the pyrazole analog (two adjacent nitrogens in pyrazole) or thiazine (nitrogen and sulfur) .
  • Salt Form : The dihydrochloride salt improves aqueous solubility relative to the free base (e.g., 2-methyl analog), which has a logP of 0.65 .

Physicochemical Properties and Stability

Table 2: Physicochemical Properties

Property 1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride 2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole
Molecular Weight 177.06 (calculated) 123.16
LogP ~0.1 (estimated for salt) 0.65
Polar Surface Area (PSA) ~40 Ų (imidazole contribution) 40.71 Ų
Solubility High (aqueous, due to salt) Moderate (organic solvents)

Stability Considerations :

  • Pyrrole derivatives are prone to oxidation, forming products like 1,5-dihydro-pyrrole-one under oxidative conditions . The imidazole core in the target compound may confer greater stability compared to pyrrole or pyrazole analogs.
  • The dihydrochloride salt likely enhances shelf-life by reducing hygroscopicity compared to free bases.

Biological Activity

1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride (CAS Number: 2007908-58-7) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on diverse research findings.

Synthesis

The synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole dihydrochloride typically involves multi-component reactions that yield various derivatives. The compound is structurally characterized by its unique imidazole and pyrrole rings, which contribute to its biological activity. The synthesis methods often include:

  • Multi-component reactions : Utilizing starting materials such as substituted anilines and carbonyl compounds.
  • Characterization techniques : High-resolution mass spectrometry (HRMS) and NMR spectroscopy are commonly employed to confirm the structure of synthesized compounds.

Antimicrobial Activity

Research indicates that derivatives of 1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole exhibit significant antimicrobial properties. A study reported the antibacterial activity against various strains of bacteria including both Gram-positive and Gram-negative types. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 64 µg/ml for certain derivatives against bacterial isolates .

Antiurease Activity

The compound has also been evaluated for its antiurease activity. Urease is an enzyme associated with various pathological conditions. In studies involving substituted imidazoles:

  • Compounds showed potent inhibition of urease with IC50 values indicating significant activity compared to standard inhibitors like thiourea.
  • The most active compound demonstrated an inhibition rate significantly higher than the reference standard .

The following table summarizes the antiurease activity of selected derivatives:

Sample CodeR1R2R3Antiurease Inhibition (%) at 0.5 mMIC50 (µM)
4aHClCH376.44±0.847.53±0.12
4bHClBr76.54±0.847.64±0.15
4cBrHF92.58±0.311.35±0.07
4dHBrCH387.44±0.89.95±0.05

Antioxidant Activity

While the antiurease activity is notable, the antioxidant properties of the compound are relatively weaker. The antioxidant activity was assessed using various assays with results indicating moderate inhibition percentages .

Case Studies

Several studies have been conducted to elucidate the pharmacological effects of this compound:

  • Antibacterial Efficacy : A study focused on synthesizing imidazole-based compounds reported promising antibacterial activities against pathogenic strains such as Candida albicans and Escherichia coli .
  • Mechanistic Studies : Research into the mechanism of action revealed that certain derivatives could disrupt cellular processes in microbial cells, leading to cell death .

Q & A

Q. What are the recommended synthetic routes for 1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole dihydrochloride and its derivatives?

The synthesis often involves condensation reactions of substituted pyrroloimidazole precursors. For example, derivatives like (E)-3,3′-(diazene-1,2-diyl)bis(1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium) dinitrate dihydrate are synthesized from 3-amino-1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium chloride using cerium(IV) ammonium nitrate under ambient conditions . Key steps include slow solvent evaporation and crystallization to achieve structural integrity.

Q. How is the purity and structural integrity of this compound validated experimentally?

Purity is assessed via HPLC (High-Performance Liquid Chromatography) and mass spectrometry (e.g., exact mass determination with deviations <3 ppm, as seen in ozonated pyrrole studies) . Structural validation employs X-ray crystallography (e.g., triclinic crystal system, space group P1, with lattice parameters a = 6.2344 Å, b = 7.7725 Å, c = 9.7071 Å) . Hydrogen bonding networks (e.g., O–H⋯N, N–H⋯O) further confirm stability .

Q. What are the optimal storage conditions to ensure compound stability?

The compound should be stored in dry, ventilated environments at room temperature, protected from light and moisture. Derivatives like 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride require airtight containers to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do computational models assist in understanding the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09 software) predict electronic properties and reaction pathways. For example, fragmentation patterns (e.g., m/z = 56.0500 in ozonated pyrrole derivatives) align with experimental MS data, validating mechanistic hypotheses .

Q. What contradictions exist in reported biological activities, and how are they resolved?

Some studies report kinase inhibition (e.g., anticancer applications), while others highlight instability in aqueous media. Researchers reconcile these by modifying substituents (e.g., methyl or trifluoromethyl groups) to enhance stability without compromising activity . Comparative assays (e.g., IC50 values across cell lines) and crystallographic data clarify structure-activity relationships .

Q. What advanced characterization techniques are critical for studying its supramolecular interactions?

Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, the title compound forms a 3D network via O–H⋯O and N–H⋯O bonds, stabilizing its hydrate form . Solid-state NMR and FT-IR spectroscopy further probe dynamic behavior in polymorphic systems .

Methodological Guidance

  • Synthesis Optimization : Use slow evaporation for crystal growth; monitor via TLC .
  • Data Discrepancy Resolution : Cross-validate MS and NMR results with computational predictions .
  • Biological Assays : Pre-screen derivatives for aqueous stability before kinase inhibition studies .

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